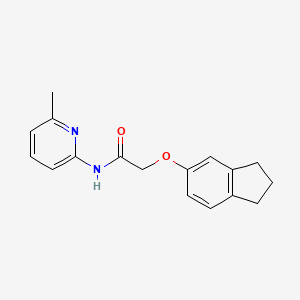

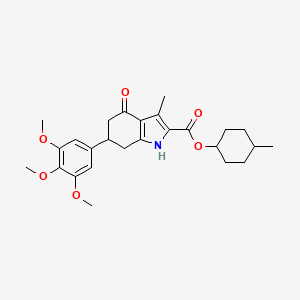

![molecular formula C13H16N2O3S B4654177 ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4654177.png)

ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, closely related to the compound of interest, has been innovated through a green approach using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and easy purification, marking a significant improvement over previous methodologies that required a three-step synthesis with two chromatography steps (Shi et al., 2018).

Molecular Structure Analysis

A detailed spectroscopic and diffractometric study on a similar compound, "ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride," sheds light on the challenges of characterizing polymorphic forms of such compounds. This study utilized capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) among other techniques to discern subtle structural differences between polymorphic forms (Vogt et al., 2013).

Chemical Reactions and Properties

Research on the compound "ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE)" provides insight into its reactivity, showcasing a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives. This synthesis pathway indicates the compound's potential for engaging in diverse chemical reactions, leading to various derivative compounds (Kanno et al., 1991).

Physical Properties Analysis

The physical properties of related compounds are often characterized using spectroscopic techniques. For instance, "ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate" underwent detailed spectroscopic analyses, including NMR, UV–Visible, FT-IR, and mass spectroscopy, to elucidate its structure and interactions. Such studies are crucial for understanding the physical properties and behavior of the compound under investigation (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound are closely related to its reactivity and the types of chemical reactions it can undergo. A study on "ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate" explored its reactivity with amines and hydrazines, leading to the synthesis of various amino-substituted products. This highlights the compound's versatility and potential for forming a wide range of chemical structures (Bevk et al., 2001).

Propriétés

IUPAC Name |

ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-18-10(16)5-6-15-7-14-12-11(13(15)17)8(2)9(3)19-12/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUHWAAJLFYYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(C1=O)C(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[({2-[(2-chloro-6-fluorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4654094.png)

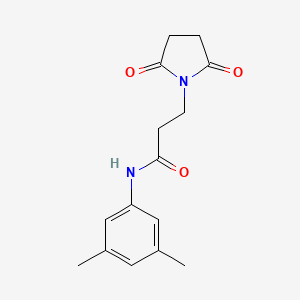

![4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4654103.png)

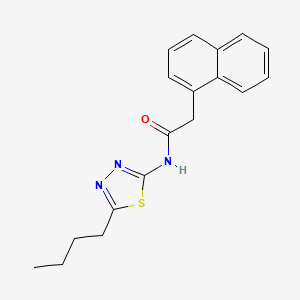

![4-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 1-naphthoate](/img/structure/B4654122.png)

![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide](/img/structure/B4654143.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4654149.png)

![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4654153.png)

![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4654166.png)

![methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4654167.png)

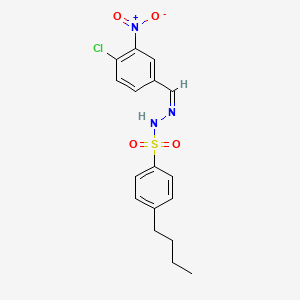

![2-(3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4654176.png)